molecular formula C11H14FNS B13073195 N-(3-fluorophenyl)thian-3-amine

N-(3-fluorophenyl)thian-3-amine

Cat. No.: B13073195
M. Wt: 211.30 g/mol
InChI Key: DVVBNBHGXWVNBD-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)thian-3-amine is an organic compound with the molecular formula C11H14FNS. It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a thian-3-amine moiety. This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)thian-3-amine typically involves the reaction of 3-fluoroaniline with thian-3-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are carefully monitored to maintain consistency in product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)thian-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-fluorophenyl)thian-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)thian-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or interact with receptors that regulate cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)thian-3-amine
  • N-(4-fluorophenyl)thian-3-amine
  • N-(3-chlorophenyl)thian-3-amine

Uniqueness

N-(3-fluorophenyl)thian-3-amine is unique due to the specific position of the fluorine atom on the phenyl ring, which imparts distinct chemical and biological properties. This positional isomerism can lead to differences in reactivity, biological activity, and pharmacokinetics compared to its analogues .

Properties

Molecular Formula

C11H14FNS

Molecular Weight

211.30 g/mol

IUPAC Name

N-(3-fluorophenyl)thian-3-amine

InChI

InChI=1S/C11H14FNS/c12-9-3-1-4-10(7-9)13-11-5-2-6-14-8-11/h1,3-4,7,11,13H,2,5-6,8H2

InChI Key

DVVBNBHGXWVNBD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)NC2=CC(=CC=C2)F

Origin of Product

United States

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